

Application Notes & Protocols: Handle Region Peptide (HRP) for Rat Studies

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Compound of Interest

Compound Name: *Handle region peptide, rat*

Cat. No.: *B15590467*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Handle Region Peptide (HRP) is a synthetic decoy peptide derived from the "handle" region of the prorenin prosegment.[1][2] It functions as an antagonist of the (pro)renin receptor ((P)RR).[3][4] By competitively binding to the receptor, HRP blocks the nonproteolytic activation of prorenin into renin.[1] This mechanism prevents the subsequent cascade of the renin-angiotensin system (RAS), which is implicated in various pathologies, including diabetic nephropathy and hypertension.[1][5] Additionally, HRP can block angiotensin-independent signaling pathways activated by (P)RR, such as the activation of mitogen-activated protein kinases like ERK1/2.[5] These application notes provide a summary of dosages used in rat studies and detailed protocols for its experimental use.

Data Presentation: HRP Dosage in Rat Studies

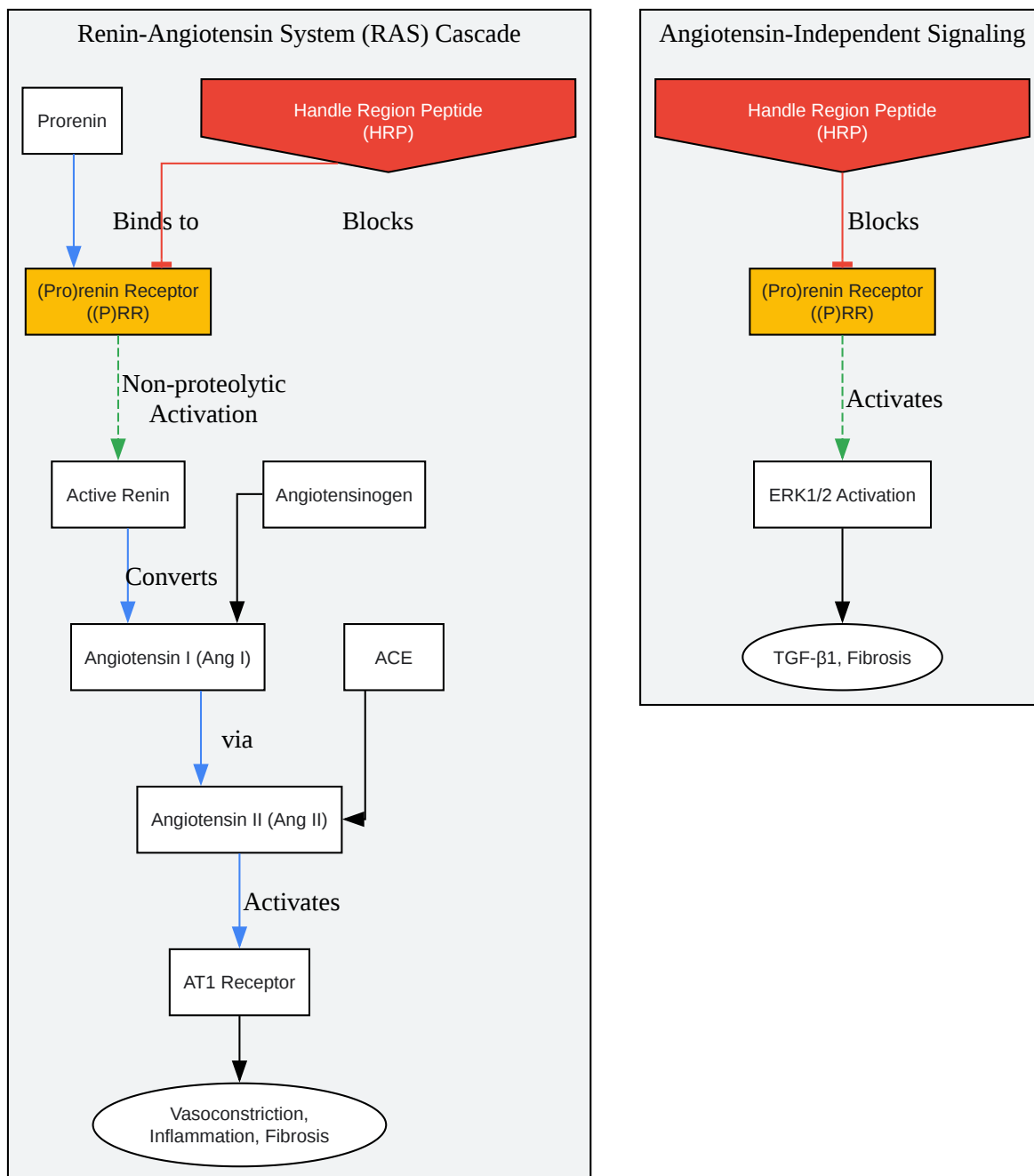
The following table summarizes quantitative data from various preclinical studies using HRP in rat models. It is important to note that the efficacy and even the nature of the peptide's effects (beneficial vs. detrimental) can be controversial and context-dependent.[5][6] Some studies suggest HRP may act as a partial agonist.[5]

Rat Model	Dosage	Administration Route & Duration	Key Findings	Reference
Streptozotocin-induced Diabetic Rats	Not specified, but effective	Subcutaneous administration for 24 weeks	Inhibited the development of diabetic nephropathy; decreased renal Angiotensin I and II content.	[1]
Endotoxin-induced Uveitis (EIU) Lewis Rats	0.1 mg/kg	Single intravenous injection	Suppressed leukocyte adhesion and lowered protein concentration in the eye; reduced mRNA of ICAM-1, CCL2, and IL-6.	[3]
Spontaneously Hypertensive Rats (SHR)	1.0 mg/kg/day	Continuous infusion via osmotic minipumps for 3 weeks	When given with aliskiren, HRP had hypertensive effects and counteracted the beneficial effects of aliskiren. Alone, it did not affect blood pressure.	[6]
Monosodium L-Glutamate (MSG) Treated Rats	1.0 mg/kg/day	Continuous infusion via osmotic minipumps for 28 days	Improved glucose tolerance and increased β -cell mass in female rats.	[7]

Two-Kidney, One-Clip (2K1C) Hypertensive Rats	3.5 µg/kg/day	Continuous infusion for 4 weeks	Did not improve blood pressure, cardiac hypertrophy, or renal damage.	[2]
Diabetic Transgenic (mREN2)27 Rats	Not specified, used with aliskiren	Not specified	Counteracted the beneficial renoprotective effects of aliskiren.	[5]

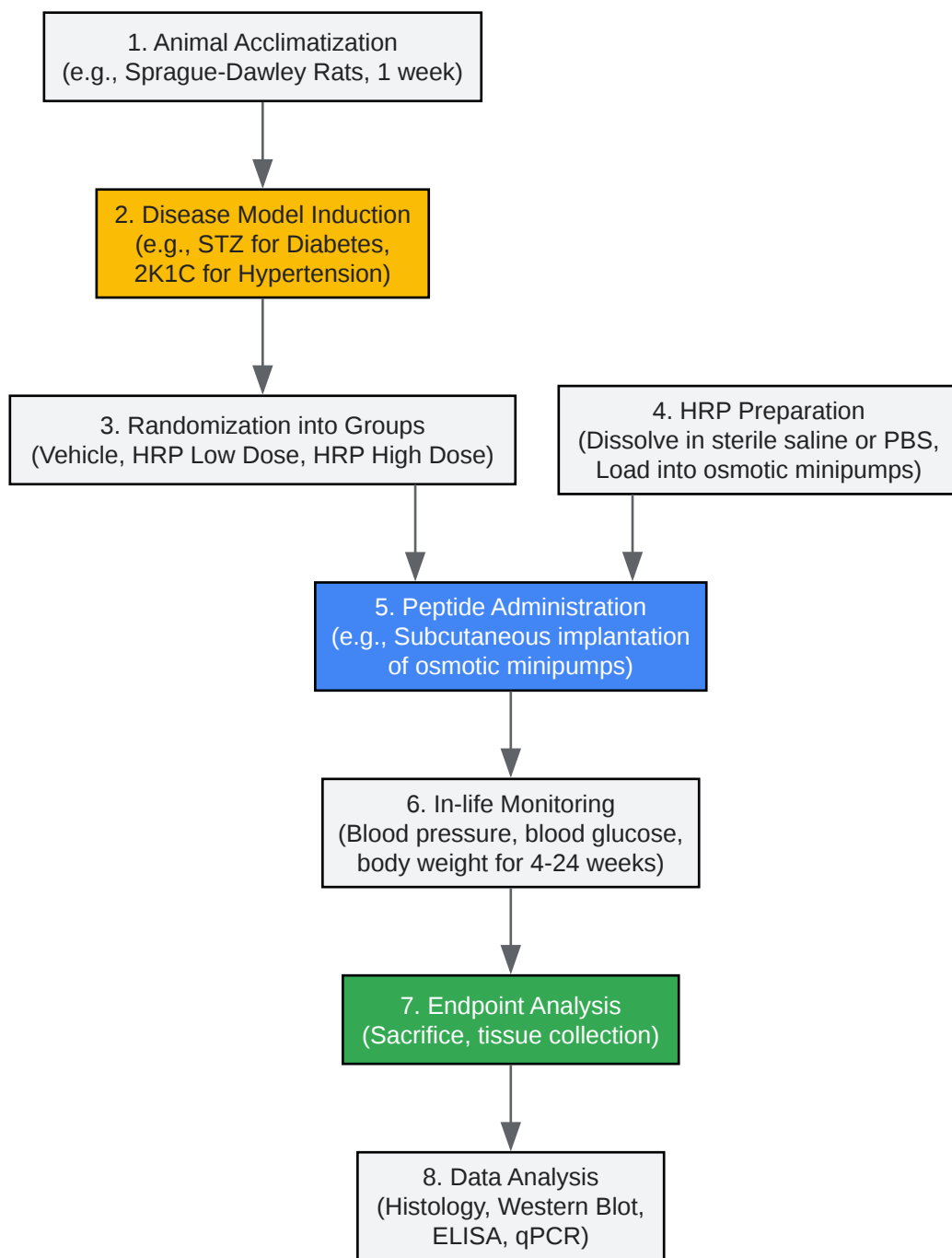
Signaling & Experimental Diagrams

The following diagrams illustrate the mechanism of action for HRP and a typical experimental workflow for in vivo rat studies.



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Caption: HRP mechanism of action in blocking RAS and MAPK pathways.



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